

# Sabizabulin objective response rate measurable disease

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Sabizabulin

CAS No.: 1332881-26-1

Cat. No.: S516751

[Get Quote](#)

## Efficacy Data from Clinical Trials

The primary efficacy data for **sabizabulin** comes from a Phase Ib/II clinical trial involving men with metastatic castration-resistant prostate cancer (mCRPC) whose disease had progressed after treatment with at least one androgen receptor-targeting agent [1] [2]. The results for patients with measurable disease are summarized below.

| Patient Cohort                                           | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Radiographic Progression-Free Survival (rPFS) |
|----------------------------------------------------------|-------------------------------|------------------------|-----------------------|-----------------------------------------------|
| Patients with measurable disease (Phase Ib/II, combined) | 20.7% (6 of 29 patients) [1]  | 1 patient [1]          | 5 patients [1]        | —                                             |
| Patients receiving ≥63 mg (n=55)                         | —                             | —                      | —                     | 11.4 months (median) [1] [2]                  |
| Phase II evaluable patients (n=26)                       | 23.1% [3]                     | —                      | —                     | —                                             |

This **cytotoxic and cytostatic anticancer activity** was also supported by the observation that 29.2% (14 of 48) of patients achieved prostate-specific antigen (PSA) declines [1]. Durable responses lasting more than 2.75 years were noted [1].

## Experimental Trial Design and Methodology

The data presented above was generated from a multicenter, open-label Phase Ib/II study (NCT03752099) [1]. Here is a detailed breakdown of the experimental protocol:

- **Study Population:** The trial enrolled men with mCRPC who had progressed on at least one prior androgen receptor-targeting agent (e.g., enzalutamide, abiraterone). The Phase Ib portion allowed up to one prior taxane chemotherapy, while the Phase II portion excluded prior chemotherapy [1] [4].
- **Study Design:**
  - **Phase Ib:** This dose-escalation part used a 3+3 design. Patients received oral **sabizabulin** at doses ranging from 4.5 mg to 81 mg. The dosing schedule was progressively intensified from 7 days on/14 days off, to 14 days on/7 days off, and finally to continuous daily dosing if tolerated [1] [4].
  - **Phase II:** This part further evaluated the safety and efficacy of the recommended Phase II dose of 63 mg taken orally once per day continuously [1].
- **Efficacy Assessment:** Tumor responses were evaluated according to standardized **RECIST 1.1 criteria** and **Prostate Cancer Working Group 3 (PCWG3) criteria** [1]. The primary objectives were to determine the recommended dose and characterize the safety profile, with efficacy as a secondary objective [1].
- **Safety Profile:** At the 63 mg dose, **sabizabulin** was generally well-tolerated. The most common adverse events were Grade 1-2 diarrhea, fatigue, and elevated liver enzymes. Notably, no clinically significant **neutropenia** or **neurotoxicity** was observed, which are common dose-limiting toxicities associated with taxane chemotherapy [1] [3].

## Preliminary Comparison with Other mCRPC Treatments

The following table contextualizes the Phase Ib/II **sabizabulin** results against typical outcomes for other standard treatments used in a similar patient population. It is important to note that cross-trial comparisons are indirect, and final conclusions await head-to-head Phase III trial results.

| Treatment / Agent                          | Typical Median rPFS in Similar mCRPC Setting (months) | Common Grade ≥3 Toxicities                       |
|--------------------------------------------|-------------------------------------------------------|--------------------------------------------------|
| Sabizabulin (Phase Ib/II)                  | 11.4 [1] [2]                                          | Diarrhea, fatigue [1]                            |
| Docetaxel (Chemotherapy)                   | ~3-4 [2]                                              | Neutropenia, febrile neutropenia, neuropathy [1] |
| 2nd Line Androgen Receptor-Targeting Agent | ~3-4 [2]                                              | Generally minimal myelosuppression [1]           |

## Mechanism of Action: Sabizabulin vs. Taxanes

**Sabizabulin** is a novel oral agent that disrupts the cancer cell's cytoskeleton, but its mechanism differs significantly from taxanes like docetaxel. The diagram below illustrates these key differences.



[Click to download full resolution via product page](#)

This unique mechanism may allow **sabizabulin** to overcome resistance to taxanes and other agents [1] [5]. Its oral bioavailability also offers a potential advantage over intravenous chemotherapies [5].

## How to Interpret and Access Further Data

- **Interpreting the Data:** The **20.7% objective response rate** and **11.4-month median rPFS** are highly promising in a population with limited options. The lack of neurotoxicity and neutropenia

suggests a potentially favorable safety profile compared to taxanes.

- **Accessing Deeper Information:** For full methodological details, you can access the peer-reviewed publication of the Phase Ib/II study in *Clinical Cancer Research* [1]. For the most current data, monitor the results of the ongoing **Phase III VERACITY trial (NCT04844749)**, which is directly comparing **sabizabulin** against an alternative androgen receptor-targeting agent in men with mCRPC [3] [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. A Phase Ib/II Study of Sabizabulin, a Novel Oral ... [pmc.ncbi.nlm.nih.gov]
2. Press Releases [ir.verupharma.com]
3. Sabizabulin emerges as novel option in mCRPC [urologytimes.com]
4. Sabizabulin for the Treatment of Men With mCRPC [targetedonc.com]
5. Sabizabulin, a Potent Orally Bioavailable Colchicine ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Sabizabulin objective response rate measurable disease].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b516751#sabizabulin-objective-response-rate-measurable-disease>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)